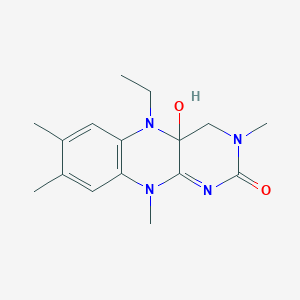![molecular formula C8H7F3N2S B162154 [4-(Trifluorometil)fenil]tiourea CAS No. 1736-72-7](/img/structure/B162154.png)
[4-(Trifluorometil)fenil]tiourea
Descripción general
Descripción
“[4-(Trifluoromethyl)phenyl]thiourea” is an isothiocyanate derivative . It has an empirical formula of C8H7F3N2S and a molecular weight of 220.21 .
Synthesis Analysis
“[4-(Trifluoromethyl)phenyl]thiourea” may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)phenyl]thiourea” has been characterized by single crystal XRD .Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)phenyl]thiourea” is a solid with a melting point of 142-146 °C .Aplicaciones Científicas De Investigación
Actividad anticancerígena
[4-(Trifluorometil)fenil]tiourea: se ha investigado por su potencial como agente anticancerígeno. Los estudios que utilizan Teoría del Funcional de Densidad (DFT) y simulaciones de Dinámica Molecular (MD) han demostrado que los derivados de la tiourea, particularmente aquellos que incorporan el grupo 3-(trifluorometil)fenil, exhiben fuertes efectos inhibitorios en varias células cancerosas . La actividad inhibitoria de estos compuestos juega un papel crucial en la inducción de la muerte de las células cancerosas, lo que los convierte en un foco significativo en el desarrollo de nuevos fármacos anticancerosos .
Propiedades antibacterianas
Los derivados de la tiourea son conocidos por sus diversas actividades biológicas, incluidas las propiedades antibacterianas. El grupo 3-(trifluorometil)fenil en particular se ha destacado por su fuerte efecto inhibitorio sobre los patógenos Gram-positivos, incluidas las estructuras planctónicas y formadoras de biopelículas de las especies de estafilococos . Esto hace que this compound sea un compuesto valioso para futuras investigaciones y desarrollo en tratamientos antibacterianos.
Química de coordinación
En química de coordinación, la tiourea actúa como un ligando flexible que puede coordinarse con una amplia gama de centros metálicos. Esta propiedad se utiliza para crear complejos de coordinación con iones metálicos, que tienen posibles aplicaciones como agentes medicinales . La capacidad de this compound para formar estos complejos es de particular interés para la síntesis de nuevos productos farmacéuticos.
Formulación de fármacos
La compatibilidad de this compound con excipientes de uso frecuente se ha evaluado mediante simulaciones de MD. Este análisis es crucial para la identificación de excipientes adecuados, asegurando la estabilidad y eficacia de la formulación del fármaco . Las interacciones del compuesto con el agua y la sensibilidad a la autooxidación también son parámetros importantes en el desarrollo de fármacos.
Fármacos aprobados por la FDA
El grupo trifluorometil es una característica común en muchos fármacos aprobados por la FDA debido a sus actividades farmacológicas. This compound, con su grupo trifluorometil, comparte esta característica, que está asociada con una variedad de usos para diferentes enfermedades y trastornos . La presencia de este grupo en un compuesto puede impactar significativamente sus propiedades medicinales.
Síntesis orgánica y agroquímicos
Como materia prima e intermedio importante, this compound se utiliza en síntesis orgánica, productos farmacéuticos, agroquímicos y producción de colorantes . Su reactividad y la presencia del grupo trifluorometil la convierten en un compuesto versátil en la síntesis de diversas moléculas orgánicas.
Mecanismo De Acción
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
One study suggests that thiouronyl anions, which could be generated from thiourea derivatives, serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Pharmacokinetics
The compound’s molecular weight is 22021 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
One study suggests that a thiourea derivative exhibited high infection inactivation of inhibition rate (849%) in vivo .
Action Environment
One study suggests that the compound’s reactivity properties were investigated using molecular dynamics (md) simulations to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
. . .
Biochemical Properties
[4-(Trifluoromethyl)phenyl]thiourea has been reported to have potential inhibitory effects on certain biochemical reactions . The compound has been studied for its interactions with water and its sensitivity towards autoxidation . Theoretical analyses and molecular dynamics simulations suggest that [4-(Trifluoromethyl)phenyl]thiourea could act as a potential inhibitor for new drugs .
Cellular Effects
They have also shown inhibitory effects on Gram-positive pathogens, including both planktonic and biofilm-forming structures of staphylococcal species .
Molecular Mechanism
It has been suggested that the compound may interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
Its reactivity properties and interactions with water have been studied using density functional theory and molecular dynamics simulations .
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDDZMFRLUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380634 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-72-7 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Trifluoromethyl)phenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?
A1: [4-(Trifluoromethyl)phenyl]thiourea derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of [4-(Trifluoromethyl)phenyl]thiourea derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.
Q2: How does the structure of these thiourea derivatives influence their biological activity?
A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the [4-(Trifluoromethyl)phenyl]thiourea moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

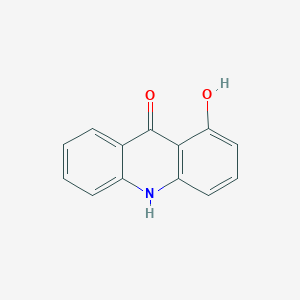
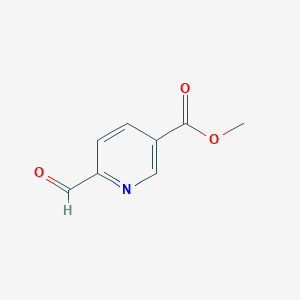
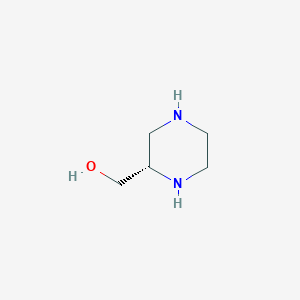
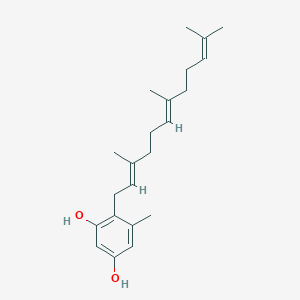
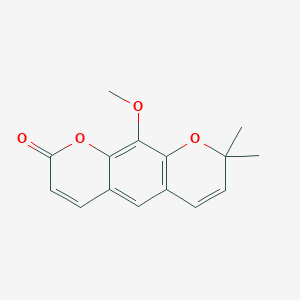

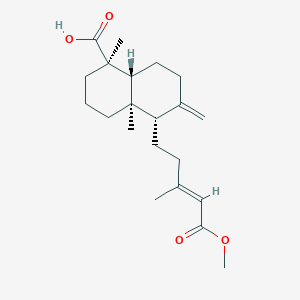




![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
